Structural Characterization of 2-Pentylheptan-1-ol: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy
Structural Characterization of 2-Pentylheptan-1-ol: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy
Executive Summary
In the development of advanced lipid nanoparticles (LNPs) and specialized surfactants, the precise structural verification of branched lipid precursors is a critical quality control gateway. 2-pentylheptan-1-ol (CAS: 6345-85-3) is a highly symmetrical, branched primary alcohol (often synthesized via Guerbet-type condensation or dialkyl monoester reduction) that serves as a vital hydrophobic tail in novel lipid formulations[1],[2]. This whitepaper provides an in-depth, causality-driven analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, establishing a self-validating protocol for researchers and drug development professionals.
Structural Symmetry & Its Spectroscopic Implications
To interpret the NMR spectra of 2-pentylheptan-1-ol accurately, one must first analyze its core topology. The molecule consists of a central methine carbon (C2) bonded to a hydroxymethyl group (C1) and two identical 5-carbon aliphatic chains (pentyl groups).
The Causality of Enantiotopic Protons: Because the two pentyl branches are structurally identical, the C2 methine carbon is a prochiral center, not a chiral one. Consequently, the two protons attached to the C1 carbon are enantiotopic . In an achiral solvent like CDCl₃, enantiotopic protons are chemically and magnetically equivalent (isochronous). Instead of appearing as a complex ABX diastereotopic system (which would occur if the branches were unequal, such as in 2-butylhexan-1-ol), the C1 protons appear as a single, clean doublet. This phenomenon is the primary diagnostic marker for validating the absolute symmetry of the synthesized lipid precursor.
Self-Validating NMR Acquisition Protocol
Standardizing the acquisition parameters is essential to ensure that the resulting spectra can be used for quantitative purity assessments. The following step-by-step methodology establishes a self-validating feedback loop.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of high-purity 2-pentylheptan-1-ol in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: Anhydrous solvent prevents the rapid chemical exchange of the hydroxyl (-OH) proton, though it is often still broadened into the baseline.
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Probe Tuning & Shimming: Tune the probe specifically for ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Optimize Z1–Z5 shims until the TMS signal FWHM (Full Width at Half Maximum) is < 0.8 Hz.
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¹H Quantitative Acquisition: Set the pulse sequence to a standard 30° flip angle (zg30). Critical Choice: Set the relaxation delay (D1) to ≥ 5 seconds. Causality: The terminal methyl protons have long longitudinal relaxation times ( T1 ). A D1 of 5 × T1 ensures complete relaxation, allowing the integration ratio between the C1 and C7 protons to be strictly quantitative.
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¹³C Acquisition: Utilize an inverse-gated decoupling sequence (zgig or zgpg30) if quantitative carbon integration is required, or standard composite pulse decoupling for routine shift assignment.
Standardized, self-validating NMR workflow for 2-pentylheptan-1-ol structural verification.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-pentylheptan-1-ol (400 MHz, CDCl₃) is remarkably streamlined due to the molecule's Cs point group symmetry (excluding the freely rotating hydroxyl group). The data below is grounded in authoritative synthetic literature[1].
Quantitative ¹H NMR Data Summary
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 3.53 | Doublet (d) | 5.6 | 2H | C1-H₂ (Hydroxymethyl protons) |
| 1.48 – 1.40 | Multiplet (m) | - | 1H | C2-H (Methine branch point) |
| 1.36 – 1.18 | Multiplet (m) | - | 16H | C3–C6, C1'–C4' (Aliphatic chain protons) |
| 0.87 | Triplet (t) | 6.4 | 6H | C7, C5' (Terminal methyl protons) |
Note: The hydroxyl proton (-OH) is subject to chemical exchange and typically appears as a broad, unintegrated singlet between 1.0–2.0 ppm, often buried beneath the aliphatic multiplet.
Mechanistic Causality of the Spectral Features:
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The 3.53 ppm Doublet: As established, the enantiotopic nature of the C1 protons means they do not couple with each other. They only experience vicinal coupling ( 3J ) with the single proton on C2, yielding a doublet ( J = 5.6 Hz).
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The 0.87 ppm Triplet: The six protons of the two terminal methyl groups are chemically equivalent. They couple to the adjacent C6/C4' methylene protons, producing a classic triplet ( J = 6.4 Hz). The strict 2:6 integration ratio between the 3.53 ppm and 0.87 ppm signals acts as an internal validation of purity, ruling out linear alcohol contaminants.
¹³C NMR Spectral Analysis & Chain Dynamics
While the molecule contains 12 carbon atoms, the ¹³C NMR spectrum (100 MHz, CDCl₃) reveals exactly 7 distinct resonances [1]. This 12-to-7 peak reduction is the definitive proof of the twin pentyl branches.
Quantitative ¹³C NMR Data Summary
| Position | Chemical Shift ( δ , ppm) | DEPT-135 Phase | Assignment Rationale & Causality |
| C1 | 65.8 | Positive (CH₂) | Deshielded strongly by the adjacent electronegative hydroxyl oxygen. |
| C2 | 40.7 | Positive (CH) | Branch point methine; shifted downfield due to multiple alkyl attachments. |
| C5, C3' | 32.5 | Negative (CH₂) | Antepenultimate carbons; typical unperturbed aliphatic chain shift. |
| C3, C1' | 31.1 | Negative (CH₂) | α -carbons to the branch point; structurally constrained. |
| C4, C2' | 26.7 | Negative (CH₂) | β -carbons to the branch point; shifted heavily upfield by the γ -gauche effect. |
| C6, C4' | 22.9 | Negative (CH₂) | Penultimate carbons; shielded by the adjacent terminal methyl group. |
| C7, C5' | 14.3 | Positive (CH₃) | Terminal methyl carbons; highly shielded aliphatic tail ends. |
Mechanistic Causality: The γ -Gauche Effect The most fascinating feature of this ¹³C spectrum is the chemical shift of the C4 and C2' carbons at 26.7 ppm . In a linear alkane, these carbons would typically resonate near 29–30 ppm. However, in 2-pentylheptan-1-ol, the C4 carbon is in a γ -position relative to the C1' carbon of the opposing pentyl chain. Due to steric crowding, the molecule frequently adopts gauche conformations. This steric compression increases the electron density around the C4/C2' nuclei, shielding them and pushing their resonance significantly upfield to 26.7 ppm. Recognizing this γ -gauche effect is critical for differentiating highly branched LNP lipids from their linear isomers.
Application in Drug Development: LNP Lipid Synthesis
In the formulation of next-generation therapeutics, such as mRNA vaccines, the geometry of the lipid tail dictates the phase behavior of the Lipid Nanoparticle (LNP)[2]. 2-pentylheptan-1-ol is utilized as a precursor to synthesize ionizable lipids with "swallow-tail" motifs.
The dual-pentyl symmetry forces a cone-shaped geometry upon the final lipid molecule. This geometry is thermodynamically unstable in flat bilayer structures, thereby promoting the formation of the inverted hexagonal phase ( HII ) in acidic endosomal environments. This structural transition is the physical mechanism that drives endosomal membrane disruption and successful intracellular mRNA delivery. Therefore, utilizing the NMR protocols outlined above to guarantee the absence of linear isomers in the 2-pentylheptan-1-ol precursor directly correlates to the in vivo efficacy of the final drug product.
References
- Source: rsc.
- US20220096381A1 - Lipid composition Source: Google Patents URL
